![molecular formula C21H19ClN4O4 B14723474 ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate CAS No. 6497-85-4](/img/structure/B14723474.png)
ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzhydrylamino group, a chloro substituent, and a nitro group attached to a pyridyl ring, with an ethyl carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate typically involves multiple steps, starting with the preparation of the pyridyl ring with the desired substituents. The key steps include:
Nitration: Introduction of the nitro group to the pyridyl ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Amination: Introduction of the benzhydrylamino group.
Carbamoylation: Formation of the ethyl carbamate moiety.
Each step requires specific reagents and conditions, such as nitrating agents (e.g., nitric acid), chlorinating agents (e.g., thionyl chloride), and amination reagents (e.g., benzhydrylamine). The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted pyridyl carbamates.
科学研究应用
Ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
作用机制
The mechanism of action of ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro, chloro, and benzhydrylamino groups can influence its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate can be compared with other similar compounds, such as:
Ethyl N-[4-(benzhydrylamino)-6-chloro-2-pyridyl]carbamate: Lacks the nitro group.
Ethyl N-[4-(benzhydrylamino)-5-nitro-2-pyridyl]carbamate: Lacks the chloro group.
Ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]urea: Contains a urea moiety instead of a carbamate.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
6497-85-4 |
|---|---|
分子式 |
C21H19ClN4O4 |
分子量 |
426.9 g/mol |
IUPAC 名称 |
ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitropyridin-2-yl]carbamate |
InChI |
InChI=1S/C21H19ClN4O4/c1-2-30-21(27)25-17-13-16(19(26(28)29)20(22)24-17)23-18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,18H,2H2,1H3,(H2,23,24,25,27) |
InChI 键 |
HALZGPKFATXYQM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1=NC(=C(C(=C1)NC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


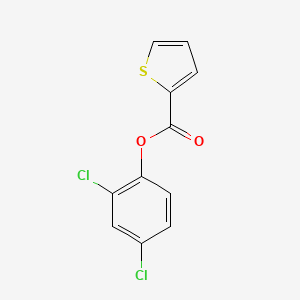
![3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid](/img/structure/B14723395.png)
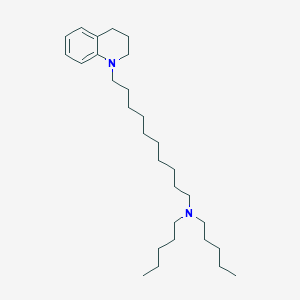


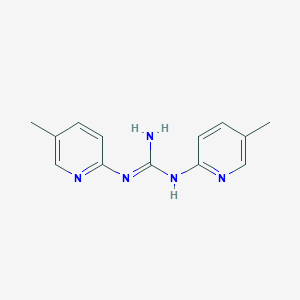

![2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14723438.png)
![Diethyl 2,2'-[naphthalene-2,6-diylbis(oxy)]diacetate](/img/structure/B14723445.png)
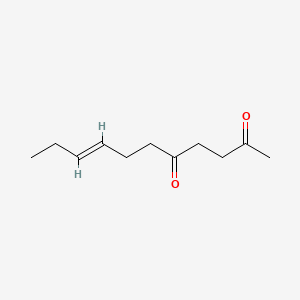
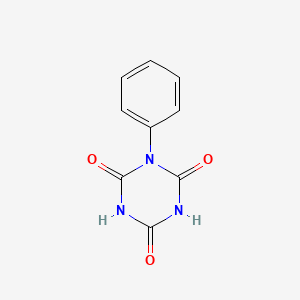

![{[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate](/img/structure/B14723466.png)

